molecular formula C17H26N2O2 B1348113 (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine CAS No. 852857-09-1

(R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine

Cat. No.: B1348113
CAS No.: 852857-09-1
M. Wt: 290.4 g/mol
InChI Key: MHRKPCRXBAHJGS-OAHLLOKOSA-N
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Description

®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of ®-1-benzylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Properties

IUPAC Name

tert-butyl N-[[(3R)-1-benzylpyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRKPCRXBAHJGS-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363905
Record name (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852857-09-1
Record name (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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